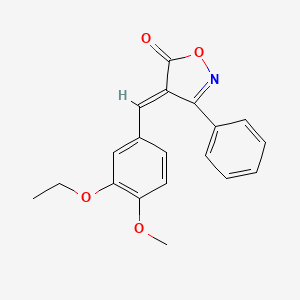

![molecular formula C13H11N5O5 B5502439 4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502439.png)

4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives, which are crucial to forming the core structure of the molecule , can involve nucleophilic substitution reactions and cyclization processes. Kobelev et al. (2019) discussed a method for synthesizing 4-amino-1,2,4-triazines from 3-acylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones reacting with thiocarbonohydrazide, highlighting the versatility of 1,2,4-triazine synthesis through nucleophilic transformations and intermediate formations [Kobelev et al., 2019].

Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives and related compounds often features planar or nearly planar arrangements with significant conjugation, affecting their electronic and optical properties. Thanigaimani et al. (2013) investigated the crystal structure of a 1,2,4-triazine derivative, revealing the importance of hydrogen bonding and π-π interactions in stabilizing these structures and influencing their reactivity [Thanigaimani et al., 2013].

Chemical Reactions and Properties

1,2,4-Triazine compounds and their derivatives exhibit a range of chemical behaviors, including nucleophilic addition, electrophilic substitution, and cyclization reactions. The reactivity can be attributed to the electron-rich or electron-deficient nature of these compounds, making them versatile intermediates in organic synthesis. For example, the electrophilic substitution reactions can lead to the functionalization of the triazine ring, which is crucial for the synthesis of complex molecules like the one .

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure of these compounds are crucial for their application in material science and organic synthesis. The crystalline structure, in particular, influences the compound's stability and reactivity. As detailed by Obreza and Perdih (2012), the crystal structures of related compounds can provide insight into the intermolecular interactions that dictate these physical properties [Obreza & Perdih, 2012].

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

A study by Dabholkar & Ravi (2010) focuses on the efficient synthesis of novel spiro heterocycles containing a triazine nucleus, which are then subjected to microbiological activity tests. These compounds show some inhibitory action against both gram-positive and gram-negative microorganisms, suggesting potential applications in antimicrobial research (Dabholkar & Ravi, 2010).

Degradation Mechanisms

Research by Willett et al. (2016) examines benzoxazinones' role in triazine degradation, particularly in agricultural settings where triazine-based herbicides are widely used. This study provides insight into the chemical interactions and potential environmental implications of these compounds, contributing to our understanding of agrochemicals' environmental fate (Willett et al., 2016).

Medicinal Chemistry and Pharmacology

Kobelev et al. (2019) report on the reaction of 3-acylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide to produce 4-amino-1,2,4-triazines, highlighting the methodological advancements in synthesizing compounds of interest for medicinal chemistry and pharmacology. This research underscores the potential of these compounds in drug development and fine organic synthesis (Kobelev et al., 2019).

Materials Science

Mohamed et al. (2015) explore multifunctional polybenzoxazine nanocomposites incorporating azobenzene units, catalytic carboxylic acid groups, and pyrene units capable of dispersing carbon nanotubes. This study highlights the application of these compounds in developing advanced materials with enhanced thermal stability and specific functionalities, opening new avenues in materials science and engineering (Mohamed et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

4-[(E)-[[2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetyl]hydrazinylidene]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O5/c19-10(5-9-11(20)15-13(23)18-16-9)17-14-6-7-1-3-8(4-2-7)12(21)22/h1-4,6H,5H2,(H,17,19)(H,21,22)(H2,15,18,20,23)/b14-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHQOEYTCGUGMB-MKMNVTDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)CC2=NNC(=O)NC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)CC2=NNC(=O)NC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

![(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5502381.png)

![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)

![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)

![4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)

![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502391.png)

![N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502420.png)

![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)

![3-[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5502438.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5502451.png)